molecular formula C32H22O4 B11927322 4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid

Cat. No.: B11927322
M. Wt: 470.5 g/mol
InChI Key: ATNHSEKOZXABDI-UHFFFAOYSA-N
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Description

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is an anthracene derivative with two benzoic acid groups attached to the 9,10-positions of the anthracene ring via ethene linkers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the ethene linkers . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, reduced anthracene compounds, and substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid involves its ability to participate in π-conjugation and electron transfer processes. The anthracene core acts as an electron donor, while the benzoic acid groups can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s role in catalysis and sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-(Anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzoic acid is unique due to its combination of anthracene and benzoic acid moieties, which provide a balance of electronic properties and functional groups for diverse applications. Its ability to form stable complexes with metal ions and participate in electron transfer processes makes it particularly valuable in catalysis and material science .

Properties

Molecular Formula

C32H22O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-[2-[10-[2-(4-carboxyphenyl)ethenyl]anthracen-9-yl]ethenyl]benzoic acid

InChI

InChI=1S/C32H22O4/c33-31(34)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(35)36/h1-20H,(H,33,34)(H,35,36)

InChI Key

ATNHSEKOZXABDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)C(=O)O)C=CC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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